![molecular formula C7H4BrClN2O B1379909 5-溴-4-氯-1H,2H,3H-吡咯并[2,3-b]吡啶-2-酮 CAS No. 1190316-24-5](/img/structure/B1379909.png)

5-溴-4-氯-1H,2H,3H-吡咯并[2,3-b]吡啶-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

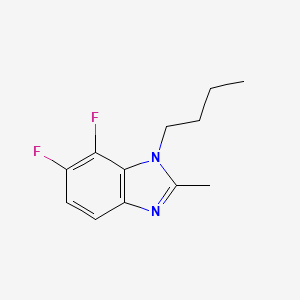

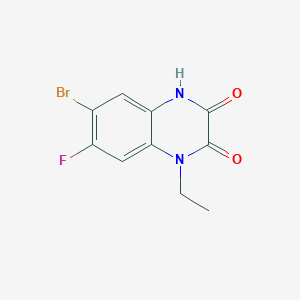

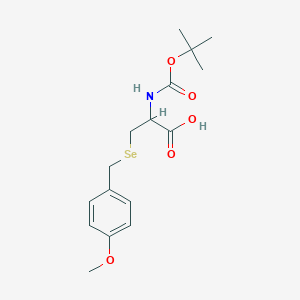

The compound “5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one” is a heterocyclic compound with the molecular formula C7H4BrClN2O . It has a molecular weight of 247.48 . The compound is a white to yellow solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4BrClN2O/c8-4-2-10-7-3(6(4)9)1-5(12)11-7/h1-2,12H, (H,10,11) . This indicates that the compound contains a pyrrolo[2,3-b]pyridin-2-one core with bromine and chlorine substituents.Physical and Chemical Properties Analysis

The compound is a white to yellow solid at room temperature . The compound should be stored at a temperature between 2-8°C .科学研究应用

医药研究:抗糖尿病药物

该化合物已被探索用于合成抗糖尿病药物。 研究人员设计了基于吡咯并吡啶酮结构的类似物来抑制α-淀粉酶,这是治疗糖尿病的靶标 。这些抑制剂可以减缓碳水化合物的消化,从而调节血糖水平并控制糖尿病。

材料科学:有机合成

在材料科学中,该化合物用作合成各种有机分子的构建块。 它的反应位点使其适合于交叉偶联反应,交叉偶联反应对于创造具有特定性质的材料的复杂分子至关重要 .

化学合成:杂环化合物

该化合物用于合成杂环化合物,杂环化合物在开发药物、农药和染料中至关重要。 它的结构允许引入额外的官能团,扩展了可获得的杂环的多样性 .

分析化学:色谱标准

由于其独特的结构,5-溴-4-氯-1H,2H,3H-吡咯并[2,3-b]吡啶-2-酮可用作色谱分析中的标准,以识别和量化复杂混合物中类似的化合物 .

生物学研究:酶相互作用

该化合物与α-淀粉酶等酶的相互作用在生物学研究中备受关注。 它可用于了解酶结合位点和抑制机制,这对于药物发现非常有价值 .

癌症研究:抗癌活性

目前正在研究从吡咯并吡啶酮衍生的化合物的抗癌活性。 这些研究旨在了解该化合物的作用机制及其在癌症治疗中的潜在应用 .

安全和危害

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302 and H317 . This suggests that the compound may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding contact with skin and eyes, and providing appropriate exhaust ventilation at places where dust is formed .

作用机制

Target of Action

The primary target of 5-Bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration .

Mode of Action

The compound interacts with FGFRs, inhibiting their activity . This inhibition occurs through the compound binding to the receptor, preventing the receptor from undergoing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, which are necessary steps for the activation of downstream signaling .

Biochemical Pathways

The inhibition of FGFRs by 5-Bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one affects several downstream signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways are involved in various cellular processes, including cell proliferation, migration, and angiogenesis .

Result of Action

The inhibition of FGFRs by 5-Bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one can lead to a decrease in cell proliferation and migration, as well as angiogenesis . This can result in the inhibition of tumor growth in cancers where the FGFR signaling pathway is abnormally activated .

生化分析

Biochemical Properties

5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It interacts with FGFR1, FGFR2, and FGFR3, exhibiting potent inhibitory activity with IC50 values of 7 nM, 9 nM, and 25 nM, respectively . The compound binds to the tyrosine kinase domain of these receptors, preventing their activation and subsequent signal transduction. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Cellular Effects

The effects of 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one on cellular processes are profound. In breast cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . Additionally, it significantly reduces the migration and invasion capabilities of these cells. The compound influences cell signaling pathways, particularly the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell growth and survival.

Molecular Mechanism

At the molecular level, 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one exerts its effects by binding to the ATP-binding site of FGFRs. This binding prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptor, thereby inhibiting downstream signaling pathways . The compound’s interaction with FGFRs leads to the suppression of gene expression related to cell proliferation and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one have been observed to change over time. The compound is relatively stable under standard storage conditions (2-8°C) and maintains its inhibitory activity over extended periods . Long-term studies have shown that the compound can induce sustained inhibition of cell proliferation and migration, with minimal degradation observed in vitro.

Dosage Effects in Animal Models

The effects of 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, some adverse effects, such as weight loss and mild hepatotoxicity, have been reported. These findings suggest a threshold effect, where the compound’s therapeutic benefits are maximized at optimal dosages.

Metabolic Pathways

5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels in cells.

Transport and Distribution

Within cells and tissues, 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins, which facilitate its localization to target sites. Its distribution is influenced by factors such as tissue perfusion and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is critical for its activity. The compound is predominantly found in the cytoplasm, where it interacts with FGFRs and other target proteins . Post-translational modifications, such as phosphorylation, can affect its localization and function, directing it to specific cellular compartments or organelles.

属性

IUPAC Name |

5-bromo-4-chloro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2O/c8-4-2-10-7-3(6(4)9)1-5(12)11-7/h2H,1H2,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIRQJGBFQOUTBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CN=C2NC1=O)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.47 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Biphenyl-4-yloxy)-1-cyclopropylethyl]-amine hydrochloride](/img/structure/B1379834.png)

![4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one dihydrochloride](/img/structure/B1379837.png)

![4-[(4-Bromo-2-methoxyphenyl)carbonyl]morpholine](/img/structure/B1379841.png)